molecular formula C10H10O3 B3193518 2-Phenoxycyclopropanecarboxylic acid CAS No. 7252-94-0

2-Phenoxycyclopropanecarboxylic acid

Cat. No.: B3193518
CAS No.: 7252-94-0
M. Wt: 178.18 g/mol
InChI Key: WGMCPVXHOXJEHO-UHFFFAOYSA-N
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Description

2-Phenoxycyclopropanecarboxylic acid is a cyclopropane derivative featuring a phenoxy group (–OPh) and a carboxylic acid (–COOH) group attached to adjacent carbon atoms of the cyclopropane ring. Cyclopropane rings impart unique strain and reactivity, while substituents influence electronic, steric, and solubility characteristics. Below, we systematically compare this compound with its closest analogs using data from diverse sources.

Properties

CAS No.

7252-94-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-phenoxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)

InChI Key

WGMCPVXHOXJEHO-UHFFFAOYSA-N

SMILES

C1C(C1OC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(C1OC2=CC=CC=C2)C(=O)O

Other CAS No.

7252-94-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key structural differences arise from substituents on the aromatic ring and cyclopropane backbone:

Compound Name Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Phenoxycyclopropanecarboxylic acid Phenoxy (–OPh) C₁₀H₁₀O₃ 178.19 (calculated) N/A Electron-withdrawing phenoxy group; high acidity
2-Phenylcyclopropanecarboxylic acid Phenyl (–Ph) C₁₀H₁₀O₂ 162.19 23020-15-7 Parent structure; moderate acidity
2-(2-Methoxyphenyl)cyclopropanecarboxylic acid Methoxy (–OCH₃) at ortho position C₁₁H₁₂O₃ 192.21 176021-69-5 Electron-donating methoxy group; lower acidity
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid Trifluoromethyl (–CF₃) at ortho position C₁₁H₉F₃O₂ 254.19 886366-06-9 Strong electron-withdrawing CF₃; enhanced acidity
2-(4-Fluorophenyl)cyclopropanecarboxylic acid Fluorine (–F) at para position C₁₀H₉FO₂ 180.18 879324-64-8 Electronegative F; moderate acidity

Notes:

  • The phenoxy group in the target compound introduces both steric bulk and electron-withdrawing effects, likely increasing acidity compared to the phenyl analog .
  • Trifluoromethyl groups significantly lower pKa (e.g., pKa ~4.4 for fluorinated analogs ), suggesting the target compound’s acidity would lie between phenyl (pKa ~4.8–5.0) and CF₃-substituted derivatives.

Physicochemical Properties

Acidity and Solubility

Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the deprotonated carboxylate:

Compound Predicted pKa Solubility in Water LogP (Lipophilicity)
2-Phenoxycyclopropanecarboxylic acid ~4.5–4.7 Low ~2.1 (estimated)
2-Phenylcyclopropanecarboxylic acid ~4.8–5.0 Very low 2.5
2-(2-Methoxyphenyl)cyclopropanecarboxylic acid ~5.2–5.4 Moderate (due to –OCH₃) 1.8
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ~4.2–4.4 Low 3.0

Key Trends :

  • Methoxy groups reduce acidity but improve water solubility via hydrogen bonding .
  • Fluorine and CF₃ increase acidity but reduce solubility due to hydrophobicity .

Q & A

Q. What are the recommended methods for synthesizing 2-Phenoxycyclopropanecarboxylic acid?

Synthesis typically involves cyclopropanation reactions, such as the use of a Simmons-Smith reagent or transition-metal-catalyzed approaches. Key steps include:

  • Ring-closing strategies : Cyclopropane rings can be formed via intramolecular coupling of allylic or propargylic precursors.
  • Stereochemical control : Chiral auxiliaries or catalysts may be required to achieve specific stereoisomers (e.g., cis vs. trans configurations) .
  • Carboxylic acid functionalization : Post-cyclopropanation oxidation or hydrolysis of ester intermediates (e.g., methyl esters) is often employed to introduce the carboxylic acid group .

Q. What analytical techniques are critical for characterizing 2-Phenoxycyclopropanecarboxylic acid?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming the cyclopropane ring and phenoxy substituent positions. 1^1H NMR can distinguish cis/trans isomers via coupling constants .
  • X-ray crystallography : Resolves stereochemical ambiguity and provides precise bond-length/angle data for structural validation .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for derivatives .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Ventilation : Local exhaust ventilation is required to minimize inhalation of dust or vapors .
  • Decontamination : Use wet methods or HEPA-filter vacuums for spills; avoid dry sweeping .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) influence the biological activity of 2-Phenoxycyclopropanecarboxylic acid?

Stereochemistry can drastically alter binding affinity in biological systems. For example:

  • Cis isomers may exhibit higher rigidity, enhancing interactions with enzyme active sites.
  • Trans isomers might reduce steric hindrance in hydrophobic pockets.
    Methodological approach :
  • Synthesize enantiomerically pure isomers via chiral catalysts or resolution techniques.
  • Compare IC50_{50} values in enzyme inhibition assays or binding studies (e.g., SPR or ITC) .

Q. How can researchers address conflicting data on the compound’s stability under varying pH conditions?

Contradictions in stability studies often arise from differences in solvent systems or impurities. To resolve this:

  • Controlled stability assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC or LC-MS at timed intervals.
  • Identify degradation products : Use mass spectrometry to detect hydrolysis byproducts (e.g., ring-opened derivatives) .
  • Cross-validate protocols : Compare results across labs using standardized buffers and analytical methods .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?

  • Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.
  • Co-solvent systems : Use DMSO/PEG mixtures or cyclodextrin-based formulations to enhance bioavailability .
  • Pro-drug approaches : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) for improved membrane permeability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., cyclooxygenase or kinases).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity data to prioritize synthesis targets .

Methodological Notes for Data Contradictions

  • Reproducibility : Share raw data (e.g., spectral files, assay conditions) via open-access platforms to enable cross-validation .
  • Batch variability : Characterize commercial samples for purity and stereochemical composition before use, as vendors often omit analytical details .

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